

A Technical Guide to the Spectroscopic Analysis of Hexadecanenitrile

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Compound of Interest

Compound Name: Hexadecanenitrile

Cat. No.: B1595508

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Hexadecanenitrile** (also known as Palmitonitrile), a long-chain fatty nitrile. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols. This information is crucial for the identification, characterization, and quality control of **Hexadecanenitrile** in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Hexadecanenitrile**. Note that the NMR data are predicted based on established principles of spectroscopy, as high-resolution, fully assigned spectra for this compound are not readily available in public databases. This is common for simple long-chain aliphatic molecules due to significant signal overlap.

1.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

- Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 2.32	Triplet (t)	2H	-CH ₂ -CN (α -protons)
~ 1.65	Quintet (p)	2H	-CH ₂ -CH ₂ -CN (β -protons)
~ 1.25	Multiplet (m)	24H	-(CH ₂) ₁₂ - (bulk methylene protons)
~ 0.88	Triplet (t)	3H	CH ₃ - (terminal methyl protons)

1.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

- Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ) ppm	Assignment
~ 119.8	-CN (Nitrile Carbon)
~ 31.9	-(CH ₂) _n - (Methylene carbons near the end of the chain)
~ 29.7 - 29.1	-(CH ₂) _n - (Bulk methylene carbons)
~ 25.4	-CH ₂ -CH ₂ -CN (β -carbon)
~ 22.7	CH ₃ -CH ₂ -
~ 17.2	-CH ₂ -CN (α -carbon)
~ 14.1	CH ₃ - (Terminal methyl carbon)

1.3. Infrared (IR) Spectroscopy

- Key IR Absorption Bands (Liquid Film)

Wavenumber (cm ⁻¹)	Intensity	Assignment
2925	Strong	C-H Asymmetric Stretch (CH ₂)
2855	Strong	C-H Symmetric Stretch (CH ₂)
2247	Strong, Sharp	C≡N Stretch (Nitrile)
1465	Medium	C-H Bend (Scissoring, CH ₂)
722	Weak	C-H Bend (Rocking, -(CH ₂) _n - where n > 4)

1.4. Mass Spectrometry (MS)

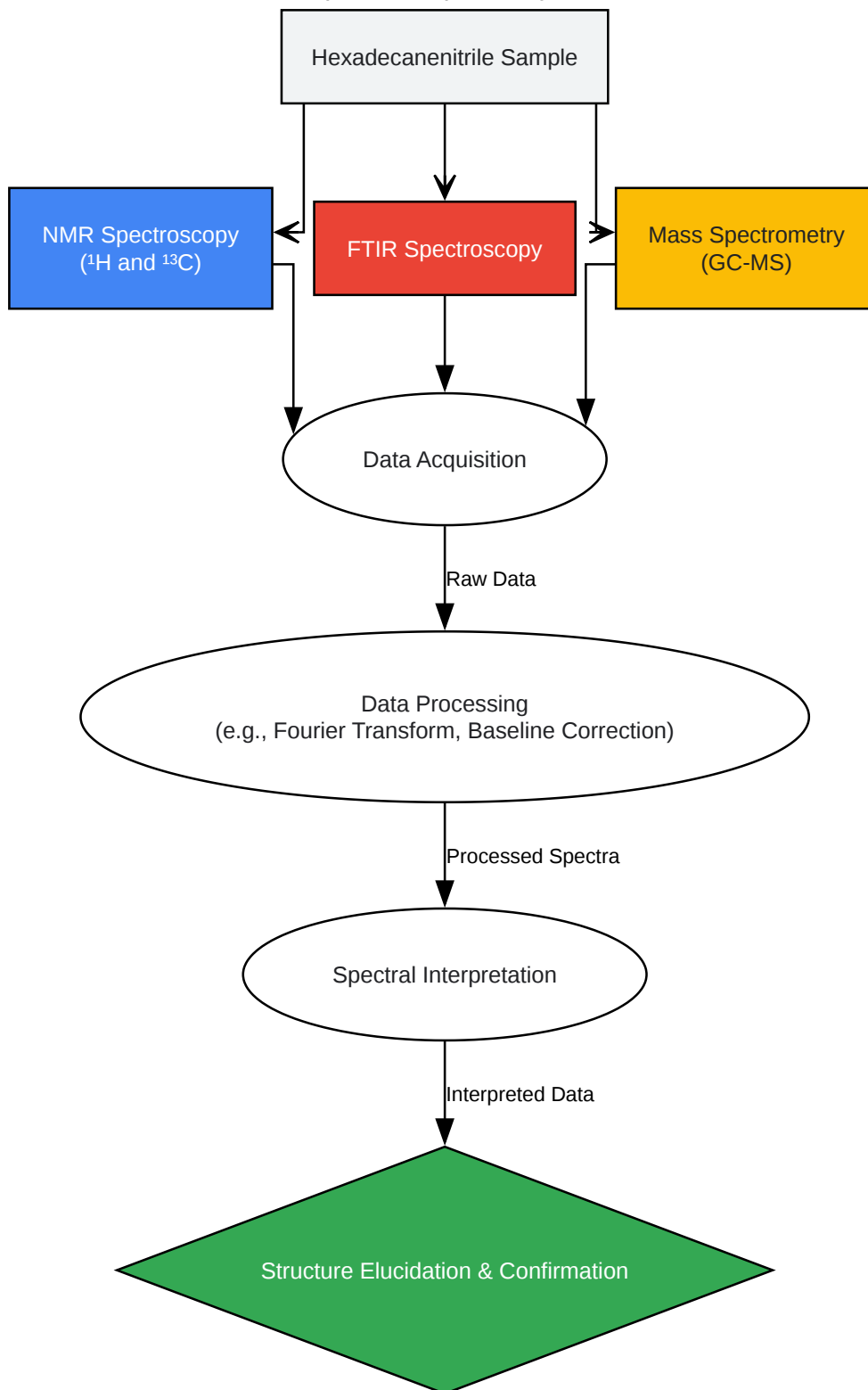
- Electron Ionization Mass Spectrometry (EI-MS) Data

m/z	Relative Intensity	Assignment
237	Low	[M] ⁺ (Molecular Ion)
222	Low	[M-CH ₃] ⁺
194	Low	[M-C ₃ H ₇] ⁺
55	High	Alkyl fragments
41	High	[C ₃ H ₅] ⁺ , often characteristic of long-chain nitriles via McLafferty rearrangement

Experimental Workflows and Logical Relationships

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like **Hexadecanenitrile**.

General Workflow for Spectroscopic Analysis of Hexadecanenitrile

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